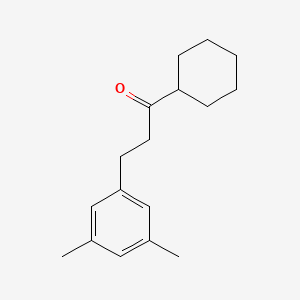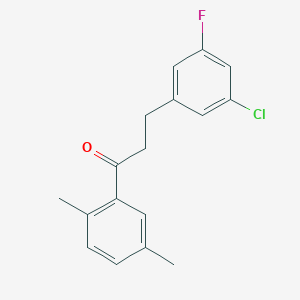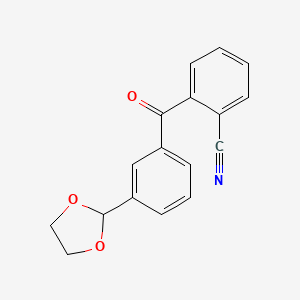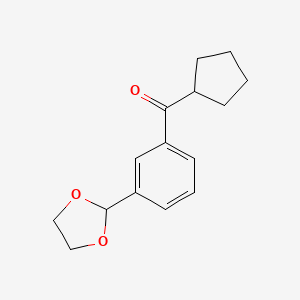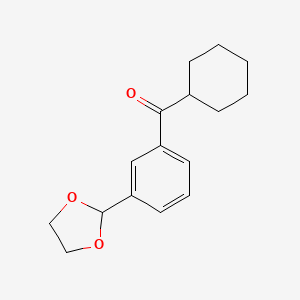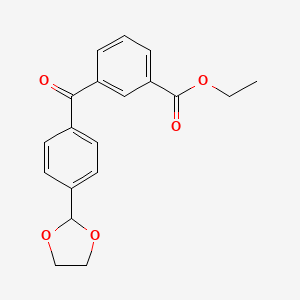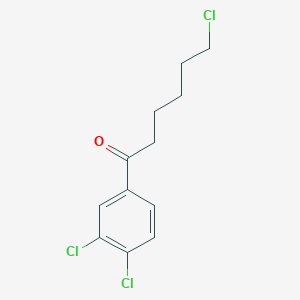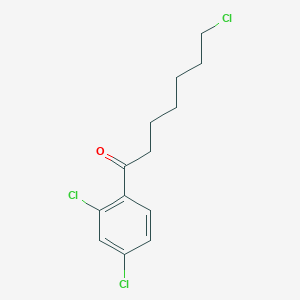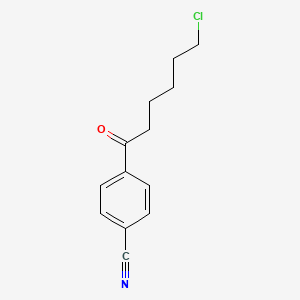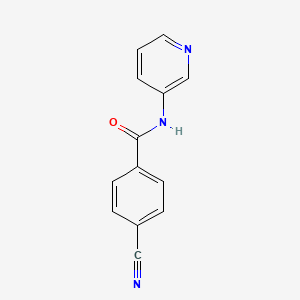
4-Cyano-N-(pyridin-3-yl)benzamide
Übersicht
Beschreibung
“4-Cyano-N-(pyridin-3-yl)benzamide” is a chemical compound that has been studied for its potential medicinal properties . It is a type of pyridine derivative, which are known for their broad spectrum of biological properties .
Synthesis Analysis
The synthesis of “4-Cyano-N-(pyridin-3-yl)benzamide” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can be carried out in several ways, including stirring without solvent and/or heat .Molecular Structure Analysis
The molecular structure of “4-Cyano-N-(pyridin-3-yl)benzamide” has been confirmed by 1H and 13C NMR and mass spectral data . It is a basic heterocyclic organic compound and is a bioisostere of benzene with one carbon displaced by a nitrogen atom .Chemical Reactions Analysis
“4-Cyano-N-(pyridin-3-yl)benzamide” has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyano-N-(pyridin-3-yl)benzamide” include a melting point of 219–221°C . The 1H NMR spectrum, δ, ppm: 3.87 s (3H), 3.89 s (6H), 3.92 s (3H), 6.88 d (2H, J = 7.23 Hz), 7.46–7.57 m (4H), 7.71 d (2H, J = 7.33 Hz), 7.80 d (2H, J = 7.33 Hz), 8.22 s (1H), 8.32 s (1H), 9.34 s (1H), 10.19 s (1H) .Wissenschaftliche Forschungsanwendungen
1. Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonist The compound has been identified as a potent, selective, and orally bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonist . This receptor is a promising target for the treatment of autoimmune diseases. An inverse agonist of the receptor is anticipated to reduce the production of IL-17, a key pro-inflammatory cytokine .
Antiproliferative Activity
The compound has shown promising antiproliferative activity. For instance, the pyridine derivatives 5c and 5d have demonstrated promising antitumor activity against the liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Anticancer Evaluation
4-Cyano-N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamide, a derivative of the compound, has been synthesized and evaluated for its anticancer properties .
Antitubercular Agents
The compound has been used in the design and synthesis of potent anti-tubercular agents. Cell viability was measured by in vitro MTT assay, and the compound showed promising results .
Pharmacological Activities
Pyridines, which include 4-Cyano-N-(pyridin-3-yl)benzamide, have been reported to possess various pharmacological activities. These include antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer activities .
Protein Kinase C Inhibitor
Pyridine derivatives, including 4-Cyano-N-(pyridin-3-yl)benzamide, have been studied for their topoisomerase inhibitory action and cytotoxicity against several human cancer cell lines. They have been marked as novel anticancer agents .
Zukünftige Richtungen
The future directions of “4-Cyano-N-(pyridin-3-yl)benzamide” research could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These inhibitors are expected to show satisfactory efficacy and safety profiles .
Wirkmechanismus
Target of Action
Compounds with a pyridine scaffold, like 4-cyano-n-(pyridin-3-yl)benzamide, have been found to have significant medicinal applications, including anticancer . They have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule system .
Mode of Action
Pyridine-containing compounds have been shown to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
It’s known that pyridine-containing compounds have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule system . This suggests that 4-Cyano-N-(pyridin-3-yl)benzamide may affect the microtubule dynamics, disrupting cell division and leading to cell death.
Result of Action
It’s known that pyridine-containing compounds have shown cytotoxic properties against tumor cells . This suggests that 4-Cyano-N-(pyridin-3-yl)benzamide may have similar cytotoxic effects.
Action Environment
It’s known that the causes of cancers, which these types of compounds often target, can be influenced by host variables such as genetics, epigenetics, microbiome, age, gender, metabolic state, inflammatory state, and immune function, as well as environmental factors such as food contamination, viruses, uv radiation, carcinogens from the environment and diet/lifestyle factors .
Eigenschaften
IUPAC Name |
4-cyano-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-8-10-3-5-11(6-4-10)13(17)16-12-2-1-7-15-9-12/h1-7,9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXOAPLNZOELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-N-(pyridin-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




